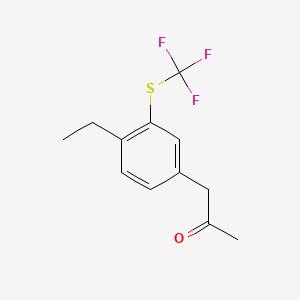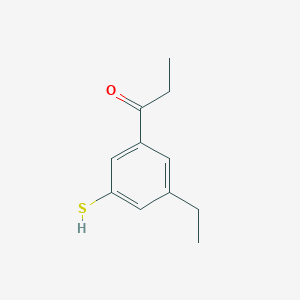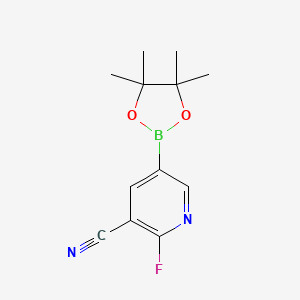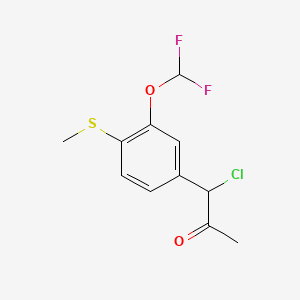
4-Methoxy-7-methyl-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-7-methyl-1-indanone is a derivative of 1-indanone, a class of compounds known for their diverse biological activities and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-1-indanone typically involves the reaction of 4-hydroxy-7-methyl-1-indanone with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the methoxy derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-7-methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-7-methyl-1-indanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various indanone derivatives.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Methoxy-7-methyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups influence its binding affinity and reactivity. For instance, it may interact with enzymes or receptors involved in oxidative stress pathways, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxy-1-indanone
- 7-Methoxy-1-indanone
- 4-Methyl-1-indanone
- 5-Methoxy-1-indanone
Comparison: 4-Methoxy-7-methyl-1-indanone is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions .
Eigenschaften
IUPAC Name |
4-methoxy-7-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-3-6-10(13-2)8-4-5-9(12)11(7)8/h3,6H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRAKVKUJOULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)
![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)




![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)

![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

